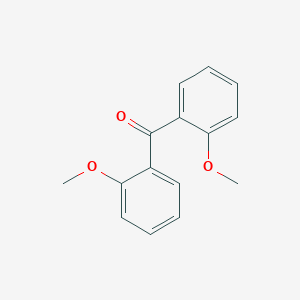
2,2'-ジメトキシベンゾフェノン
概要
説明
2,2’-Dimethoxybenzophenone is an organic compound with the molecular formula C15H14O3. It is a derivative of benzophenone, characterized by the presence of two methoxy groups attached to the benzene rings. This compound is known for its applications in various fields, including organic synthesis and material science.
科学的研究の応用
2,2’-Dimethoxybenzophenone has diverse applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.
Biology: The compound is studied for its potential as a UV filter in sunscreens and other personal care products.
Medicine: Research explores its role in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
2,2’-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenones, in general, are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
It’s known that benzophenones can form covalent bonds with amino acids under photoirradiation . In the case of 2,2’-dihydroxybenzophenone, both hydroxyl groups act as intramolecular hydrogen-bond donors to the carbonyl atom
Biochemical Pathways
Benzophenones are known to exhibit biological activity, including cytotoxic effects against various cancer cells
Pharmacokinetics
The pharmacokinetic process of a drug answers whether a drug is able to get to the site of action .
Result of Action
Benzophenones, in general, are known to exhibit biological activity, including cytotoxic effects against various cancer cells .
Action Environment
The action environment of 2,2’-Dimethoxybenzophenone is likely to be influenced by various factors, including the presence of other compounds, pH, temperature, and light exposure. For instance, benzophenones are known to be photosensitive and can form covalent bonds with amino acids under photoirradiation .
生化学分析
Biochemical Properties
It is known that benzophenone derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that benzophenone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzophenone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at a temperature of 70-80°C to form an intermediate product, 2,2’,4,4’-tetramethoxybenzophenone. This intermediate is then reacted with a Lewis acid (e.g., aluminum chloride, zinc chloride, boron trifluoride, or polyphosphoric acid) in an organic solvent (e.g., dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene) at 50°C for 2-3 hours. The reaction mixture is hydrolyzed, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of 2,2’-Dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and minimal environmental impact, adhering to green chemistry principles. The use of safer catalysts and solvents, along with efficient purification techniques, ensures the production of high-purity 2,2’-Dimethoxybenzophenone .
化学反応の分析
Types of Reactions: 2,2’-Dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives
類似化合物との比較
- 2-Hydroxy-4-methoxybenzophenone
- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone
- 2,2’-Dihydroxy-4-methoxybenzophenone
Comparison: 2,2’-Dimethoxybenzophenone is unique due to its dual methoxy groups, which enhance its UV absorption and photostability compared to other benzophenone derivatives. This makes it particularly effective as a UV filter in sunscreens. In contrast, compounds like 2-hydroxy-4-methoxybenzophenone have different substitution patterns, affecting their chemical reactivity and applications .
特性
IUPAC Name |
bis(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNBCDKAHGNAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927043 | |
| Record name | Bis(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1336-26-1, 13102-33-5 | |
| Record name | Methanone, bis(methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,2'-Dimethoxybenzophenone in the synthesis of tetrakis(2-hydroxyphenyl)ethene derivatives?
A1: 2,2'-Dimethoxybenzophenone serves as a key starting material in the multi-step synthesis of tetrakis(2-hydroxyphenyl)ethene and its derivatives. [] The process involves converting 2,2'-Dimethoxybenzophenone into its corresponding hydrazone, which is then oxidized and subsequently undergoes acid-catalyzed decomposition to yield the desired tetraphenylethylene core. This core structure is essential for creating the tetradentate ligand system with potential applications in polymetallic coordination chemistry and catalysis.
Q2: Has 2,2'-Dimethoxybenzophenone been explored for its potential use in UV-absorbing materials?
A2: While not directly addressed in the provided research, 2,2'-Dimethoxybenzophenone's structural similarity to 5,5′-di-tert-butyl-2,2′-dimethoxybenzophenone, which is a precursor to UV-absorbing oxocalixarenes, suggests a potential research avenue. [] Investigating the photostability and UV absorption properties of 2,2'-Dimethoxybenzophenone and its derivatives could reveal valuable insights for developing novel UV-absorbing materials.
Q3: Are there any reported alternative synthetic routes for compounds related to 2,2'-Dimethoxybenzophenone?
A3: Yes, the synthesis of 4,4′-Dimethoxybenzophenone, a structural isomer of 2,2'-Dimethoxybenzophenone, has been achieved through a trans-carbonylation reaction using polyphosphoric acid. [] This example highlights the possibility of exploring alternative synthetic strategies for compounds structurally related to 2,2'-Dimethoxybenzophenone, potentially leading to improved yields, reduced reaction steps, or access to novel derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



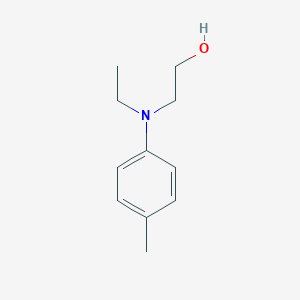
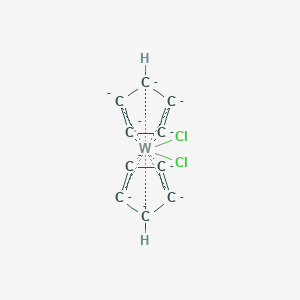

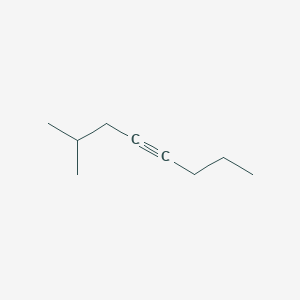
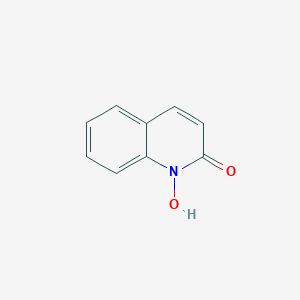


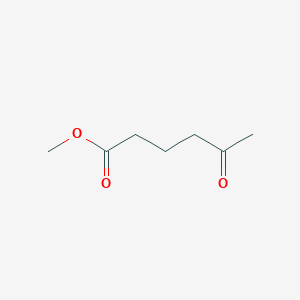
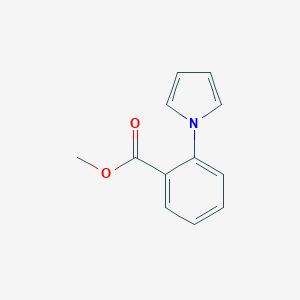
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)
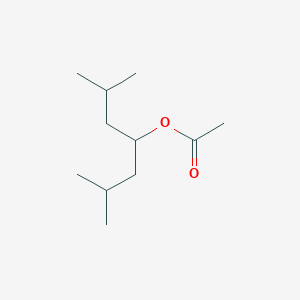
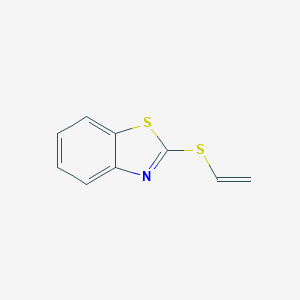
![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
